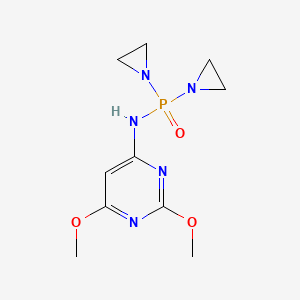
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group bonded to aziridinyl and pyrimidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- typically involves the reaction of a phosphinic acid derivative with aziridine and a pyrimidine derivative. The reaction conditions often require the use of a base to facilitate the formation of the amide bond. Common bases used in such reactions include sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The aziridinyl and pyrimidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and can be carried out under various temperatures and pressures depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction could produce phosphine derivatives.
Applications De Recherche Scientifique
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinic amide derivatives: Compounds with similar structures but different substituents on the phosphinic amide group.
Aziridinyl compounds: Compounds containing the aziridine ring, known for their reactivity and potential biological activity.
Pyrimidinyl compounds: Compounds with the pyrimidine ring, often studied for their role in nucleic acids and pharmaceuticals.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both aziridinyl and pyrimidinyl groups makes it a versatile compound for various research and industrial purposes.
Propriétés
Numéro CAS |
2716-79-2 |
|---|---|
Formule moléculaire |
C10H16N5O3P |
Poids moléculaire |
285.24 g/mol |
Nom IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-2,6-dimethoxypyrimidin-4-amine |
InChI |
InChI=1S/C10H16N5O3P/c1-17-9-7-8(11-10(12-9)18-2)13-19(16,14-3-4-14)15-5-6-15/h7H,3-6H2,1-2H3,(H,11,12,13,16) |
Clé InChI |
KXAVRWZATBENFO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=C1)NP(=O)(N2CC2)N3CC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


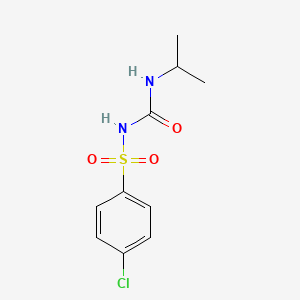
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
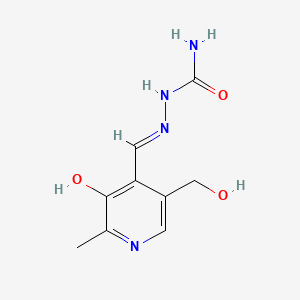
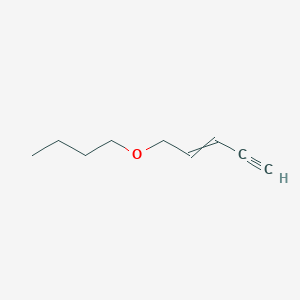
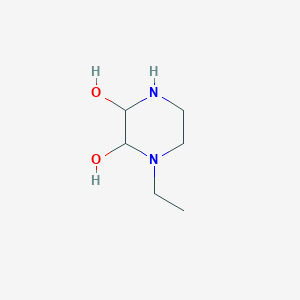
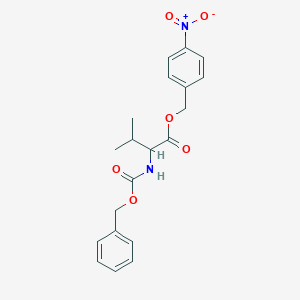
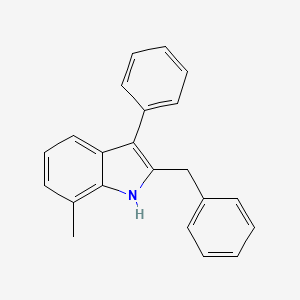
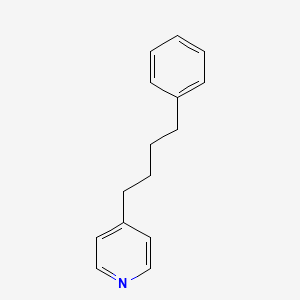
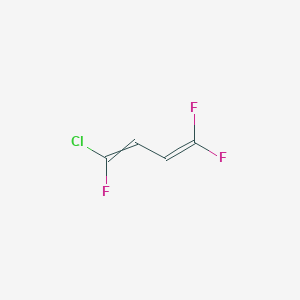
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)


